2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and various aromatic substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Attachment of Aromatic Substituents: The aromatic substituents are introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially altering the compound’s biological activity.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and modified aromatic rings.
Substitution: Various substituted aromatic compounds with altered electronic and steric properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound is no exception.
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential. Its triazole core is a common motif in many drugs, and researchers investigate its efficacy and safety in various disease models.
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatile reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological effects by interacting with thiol-containing proteins.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole share the triazole core and exhibit similar biological activities.
Sulfanyl-Substituted Compounds: Compounds with sulfanyl groups, such as sulfonamides, have comparable reactivity and applications.
Uniqueness
What sets 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide apart is its specific combination of substituents, which confer unique electronic and steric properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
499103-26-3 |
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Molecular Formula |
C28H30N4O2S |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C28H30N4O2S/c1-19-7-6-8-22(17-19)29-25(33)18-35-27-31-30-26(20-9-11-21(12-10-20)28(2,3)4)32(27)23-13-15-24(34-5)16-14-23/h6-17H,18H2,1-5H3,(H,29,33) |
InChI Key |
ZZFQVWZPVUUXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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